molecular formula C12H16BrNO B13244149 N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13244149
M. Wt: 270.17 g/mol
InChI Key: OLYKYDSZNCLCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a brominated aromatic amine derivative featuring a 2-methyloxolane (tetrahydrofuran) ring linked to a substituted phenyl group. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol . The compound’s structure combines a bromine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, which may influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-3-4-10(13)7-12(8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3

InChI Key

OLYKYDSZNCLCDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=CC(=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent ring formation reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

(a) N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine
  • Molecular Formula: C₁₂H₁₆BrNO
  • Molecular Weight : 270.17 g/mol
  • CAS No.: 1554879-22-9
  • Key Differences: The bromine atom is located at the 4-position instead of the 5-position on the phenyl ring.
(b) N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine
  • Molecular Formula: C₁₂H₁₆ClNO
  • Molecular Weight : 225.72 g/mol
  • CAS No.: 1545810-10-3
  • Key Differences : Bromine is replaced with chlorine, reducing molecular weight by ~44.45 g/mol. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may influence lipophilicity and metabolic stability.
(c) N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine
  • Molecular Formula: C₁₂H₁₈BrNO
  • Molecular Weight : 272.19 g/mol
  • CAS No.: 1038235-34-5

Functional Group Variations

(a) N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C₁₃H₁₁BrN₂O₂
  • Key Features : Replaces the oxolane ring with a pyridine-carboxamide moiety. The extended π-conjugation system and intramolecular hydrogen bonding (N–H⋯O) enhance planarity, which could improve crystallinity or binding to flat biological targets .
(b) N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine
  • Synthesis : Involves LHMDS (lithium hexamethyldisilazide) in THF, highlighting methodologies that may apply to the target compound’s synthesis .
  • Key Features : The oxazole ring and naphthalene substituent increase aromaticity and rigidity compared to the oxolane-phenyl system of the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituent Positions Key Functional Groups
N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine 270.17 Br 5-Br, 2-Me Oxolane, amine
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine 270.17 Br 4-Br, 2-Me Oxolane, amine
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 225.72 Cl 4-Cl, 2-Me Oxolane, amine
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine 272.19 Br, Cl 3-Br, 4-Cl, 2-Me Oxolane, amine
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 329.15 Br 3-Br, 2-Me Pyridine-carboxamide, keto

Biological Activity

N-(5-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A brominated aromatic ring which contributes to its reactivity.
  • An oxolane ring , enhancing its lipophilicity and biological interactions.

This structural combination is believed to confer distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The proposed mechanism of action involves the modulation of specific signaling pathways related to cell growth and apoptosis. For example, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • The bromine atom enhances binding affinity to specific enzymes or receptors.
  • The oxolane ring may facilitate interactions with lipid membranes, influencing cellular uptake and distribution.

These interactions can lead to modulation of biological pathways that are crucial for microbial growth and cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
5-Bromo-2-methylphenolBrominated aromatic ring without oxolaneAntimicrobial activity
N-Boc-5-bromo-2-methylanilineContains a brominated aromatic ringAnticancer properties studied
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amineSimilar structure but different substitution patternAntimicrobial properties

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in 2024 demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Investigation : Research conducted on various cancer cell lines revealed that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM, indicating potent anticancer effects.
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it acts by inducing oxidative stress in cancer cells, leading to increased apoptosis rates through the activation of mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.